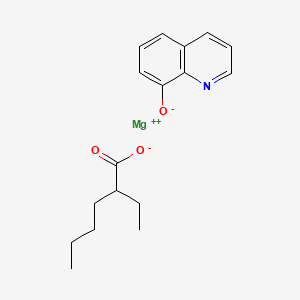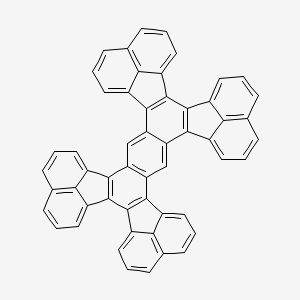
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(peri-naphthylene)anthracene (TPNA) is a compound decorated with trii-sopropylsilylethynyl substituents . It is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .
Synthesis Analysis
A novel, benign synthetic strategy towards soluble TPNA has been established . The synthesis does not require the use of hazardous picric acid and the final aromatization proceeds under mild conditions .Molecular Structure Analysis
The related 1.2,3.4,5.6,7.8-tetra(peri-naphthylene)anthracene (TPNA) with four cyclopentadiene rings fused to a common anthracene core remains largely unexplored . The original synthesis relies on a dimerization of .Chemical Reactions Analysis
Cyclic voltammetry measurements revealed four facilitated reversible redox events comprising two oxidations and two reductions . These experimental findings were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization .Physical And Chemical Properties Analysis
The compound is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .Applications De Recherche Scientifique
Near-IR Fluorophore Properties
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene (TPNA) has been identified as a candidate for developing functional near-infrared (IR) fluorophores. A study by Frisch et al. (2022) developed a benign synthetic strategy for TPNA, showing its stability under ambient conditions and its potential in UV/vis absorption and emission bands reaching beyond 900 nm in the near-IR region (Frisch et al., 2022).
Oxidation with Hydrogen Peroxide
In the context of environmental chemistry, Estrada et al. (2011) explored the oxidation of polycyclic aromatic hydrocarbons like anthracene with hydrogen peroxide, which can be related to the reactivity studies of TPNA derivatives (Estrada et al., 2011).
Electronic Coupling in Mixed-Valence Systems
Lambert et al. (2005) investigated organic mixed-valence systems, including anthracene derivatives, to understand electronic interactions. This research is relevant to understanding the electronic properties of TPNA (Lambert et al., 2005).
Electronic Structure in Conjugated Polymers
The study of the electronic structure of conjugated polymers, such as those involving anthracene, by Birgerson et al. (2001), provides insights into the electronic properties of TPNA in polymeric contexts (Birgerson et al., 2001).
Cryptand for Capturing Polycyclic Aromatic Hydrocarbons
Research by Zhang et al. (2016) on cryptands for capturing polycyclic aromatic hydrocarbons, including anthracene, can offer perspectives on the potential of TPNA in host-guest chemistry and molecular recognition (Zhang et al., 2016).
Homogeneous Hydrogenation of Arenes
The homogeneous hydrogenation of aromatic compounds like anthracene, as studied by Borowski et al. (2001), might provide insights into the reactivity and potential catalytic applications of TPNA derivatives (Borowski et al., 2001).
Ultrasound in Carbohydrate Chemistry
Chew and Ferrier (1984) utilized ultrasound in the synthesis of hexahydro-anthracenes, which can be connected to the synthetic approaches of TPNA derivatives (Chew & Ferrier, 1984).
Synthesis of Octaaryl Naphthalenes and Anthracenes
The synthesis of octaaryl naphthalenes and anthracenes by Suzuki et al. (2017) can inform the synthetic routes and functionalization possibilities for TPNA (Suzuki et al., 2017).
Mécanisme D'action
Orientations Futures
The remarkable experimental findings of TPNA were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization . This suggests that TPNA has potential for future applications in the field of near-IR fluorophores.
Propriétés
IUPAC Name |
pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDALXLRZZKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723795 |
Source


|
| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene | |
CAS RN |
191-54-8 |
Source


|
| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

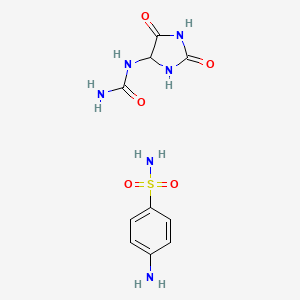
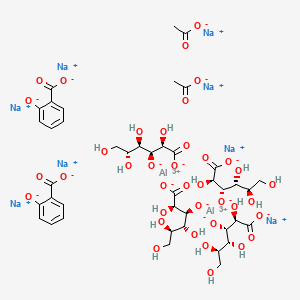
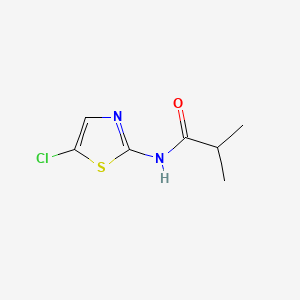
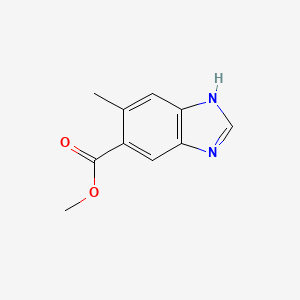
![Furo[2,3-d:4,5-d']bis[1,2]oxazole](/img/structure/B577223.png)
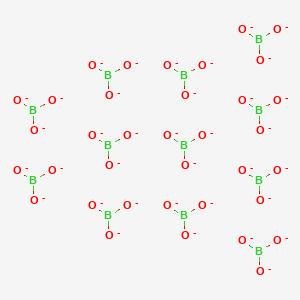


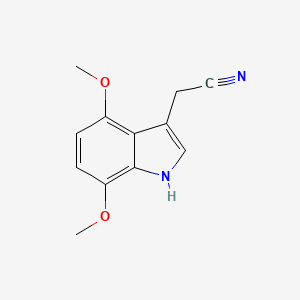
![1,1'-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide]](/img/structure/B577232.png)

![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)
![1h-[1,2,3]Triazolo[1,5-a]benzimidazole](/img/structure/B577240.png)
